1-(4-Amino-3,5-dichlorophenyl)-2-chloroethan-1-one
Overview
Description
1-(4-Amino-3,5-dichlorophenyl)-2-chloroethan-1-one is a chemical compound characterized by its unique molecular structure, which includes an amino group, two chlorine atoms, and a chloroethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Amino-3,5-dichlorophenyl)-2-chloroethan-1-one can be synthesized through several synthetic routes. One common method involves the chlorination of 4-amino-3,5-dichlorophenylacetone under controlled conditions. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl₂) and a suitable solvent like dichloromethane (DCM).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Amino-3,5-dichlorophenyl)-2-chloroethan-1-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Amino-3,5-dichlorophenyl)-2-chloroethan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound can be used in biochemical studies to understand enzyme mechanisms and interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
1-(4-Amino-3,5-dichlorophenyl)-2-chloroethan-1-one can be compared with other similar compounds, such as 4-amino-3,5-dichloroacetophenone and 2-chloro-4-aminoacetophenone. While these compounds share structural similarities, this compound is unique in its specific arrangement of functional groups, which contributes to its distinct chemical properties and applications.
Comparison with Similar Compounds
4-Amino-3,5-dichloroacetophenone
2-Chloro-4-aminoacetophenone
4-Amino-2,6-dichlorophenol
This comprehensive overview highlights the significance of 1-(4-Amino-3,5-dichlorophenyl)-2-chloroethan-1-one in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and development.
Is there anything specific you would like to know more about?
Properties
IUPAC Name |
1-(4-amino-3,5-dichlorophenyl)-2-chloroethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl3NO/c9-3-7(13)4-1-5(10)8(12)6(11)2-4/h1-2H,3,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHWQPXIDUJZFQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N)Cl)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80796515 | |
Record name | 1-(4-Amino-3,5-dichlorophenyl)-2-chloroethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80796515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62871-48-1 | |
Record name | 1-(4-Amino-3,5-dichlorophenyl)-2-chloroethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80796515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.